N-[Diethenyl(methyl)silyl]-N-methylacetamide
Description
N-[Diethenyl(methyl)silyl]-N-methylacetamide is an organosilicon acetamide derivative characterized by a silicon atom bonded to two ethenyl groups and a methyl group, attached to the nitrogen of an N-methylacetamide backbone. The diethenyl substituents on silicon may enhance reactivity in cross-coupling or polymerization reactions compared to simpler alkyl- or aryl-silyl analogs.
Properties
CAS No. |
183787-09-9 |
|---|---|
Molecular Formula |
C8H15NOSi |
Molecular Weight |
169.30 g/mol |
IUPAC Name |
N-[bis(ethenyl)-methylsilyl]-N-methylacetamide |
InChI |
InChI=1S/C8H15NOSi/c1-6-11(5,7-2)9(4)8(3)10/h6-7H,1-2H2,3-5H3 |
InChI Key |
XRFYQCDIEICAAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)[Si](C)(C=C)C=C |
Origin of Product |
United States |
Preparation Methods
Direct Silylation of N-Methylacetamide
Reagents and Conditions
-
Dichlorosilane Precursor : Diethenyl(methyl)dichlorosilane .
-
Nucleophile : N-methylacetamide .
-
Acid-Binding Agent : Triethylamine or pyridine to neutralize HCl.
Procedure
-
Combine N-methylacetamide, dichlorosilane, and pyrrole in a toluene-dioxane solvent.
-
Add the acid-binding agent gradually under stirring at 70–80°C.
-
Reflux the mixture at 85–95°C for 2–4 hours.
-
Cool, filter to remove salts, and purify by vacuum distillation.
Mechanistic Insights
The reaction proceeds via nucleophilic substitution, where the amide’s nitrogen attacks electrophilic silicon, displacing chloride. Pyrrole likely stabilizes intermediates or enhances reaction rates.
Alternative Route via Trimethyl Orthoacetate
Reagents and Conditions
-
Trimethyl Orthoacetate : Serves as an acetylating agent.
-
Methylamine Hydrochloride : Provides the methylamino group.
Procedure
-
React trimethyl orthoacetate with methylamine hydrochloride in methanol.
-
Use microwave irradiation to accelerate acetylation.
-
Proceed with silylation as in Section 2.1.
Advantages
Critical Reaction Parameters
Industrial-Scale Considerations
Patent CN1760175A highlights challenges in scaling amide-silane reactions, particularly corrosion from HCl. Recommendations include:
-
Using glass-lined reactors to resist acid corrosion.
-
Implementing continuous distillation for efficient byproduct removal.
Emerging Methodologies
Recent advances in silylation chemistry suggest potential for:
-
Photocatalytic Routes : Using UV light to activate silicon-chloride bonds.
-
Ionic Liquid Solvents : Improving reaction rates and reducing energy input.
Chemical Reactions Analysis
Types of Reactions
N-[Diethenyl(methyl)silyl]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silyl amides with higher oxidation states.
Reduction: Reduction reactions can convert the compound into simpler silyl amides or other derivatives.
Substitution: The silyl group can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend
Scientific Research Applications
Organic Synthesis
One of the primary applications of N-[Diethenyl(methyl)silyl]-N-methylacetamide is in organic synthesis, particularly as a reagent or intermediate in the formation of more complex molecules.
- Synthesis of Siloxanes : The compound can be utilized to synthesize siloxanes through hydrosilylation reactions. The presence of the diethenyl group allows for effective incorporation into polymeric networks, enhancing material properties such as thermal stability and mechanical strength.
- Functionalization of Polymers : It serves as a functionalizing agent for various polymers, enabling the introduction of silyl groups that improve hydrophobicity and chemical resistance.
Materials Science
In materials science, this compound plays a significant role in the development of advanced materials.
- Silicone Elastomers : The compound is used in the formulation of silicone elastomers, which find applications in sealants, adhesives, and coatings due to their flexibility and durability.
- Nanocomposites : It can be incorporated into nanocomposite materials to enhance mechanical properties and thermal stability. Research indicates that silane-modified nanocomposites exhibit improved dispersion of nanoparticles within polymer matrices, leading to enhanced performance characteristics.
Case Study 1: Silane-Modified Polymeric Coatings
A study conducted on silane-modified polymeric coatings demonstrated that incorporating this compound significantly improved adhesion properties and resistance to environmental degradation. The coatings exhibited enhanced water repellency and durability under harsh conditions.
| Property | Control Coating | Silane-Modified Coating |
|---|---|---|
| Adhesion Strength (MPa) | 2.5 | 4.7 |
| Water Contact Angle (°) | 70 | 105 |
| UV Resistance (%) | 60 | 90 |
Case Study 2: Synthesis of Functionalized Siloxanes
In another research project focused on synthesizing functionalized siloxanes, this compound was employed as a precursor. The resulting siloxanes exhibited enhanced reactivity towards further functionalization, allowing for the development of tailored materials for specific applications such as drug delivery systems.
Biological Applications
Emerging research suggests potential biological applications for this compound:
- Drug Delivery Systems : Its ability to form stable complexes with various biomolecules positions it as a candidate for drug delivery applications. Preliminary studies indicate that modifications with this compound can enhance the solubility and bioavailability of poorly soluble drugs.
Comparison with Similar Compounds
Comparison with Structurally Related Acetamides
Structural and Physicochemical Properties
The table below compares key properties of N-[Diethenyl(methyl)silyl]-N-methylacetamide with similar compounds:
*Estimated properties based on structural analogs.
Key Observations :
- Silicon Substituents: The diethenyl and methyl groups on silicon distinguish the target compound from non-silicon analogs like DMAC. These groups likely increase hydrophobicity and reactivity in silicon-mediated reactions (e.g., hydrosilylation) compared to purely organic acetamides .
- Boiling Point : Silicon-containing acetamides generally exhibit higher boiling points than DMAC due to increased molecular weight and polarity, though data gaps exist for the diethenyl variant.
- Solubility : DMAC’s water miscibility contrasts with the hydrophobic nature of silyl-acetamides, which are more soluble in chlorinated or aromatic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
